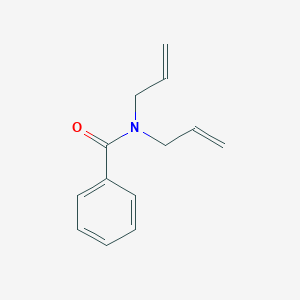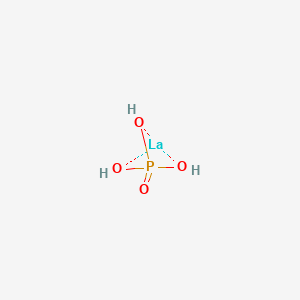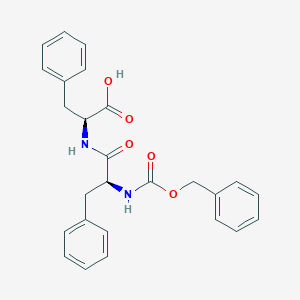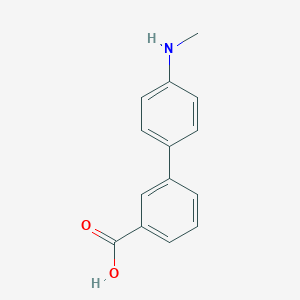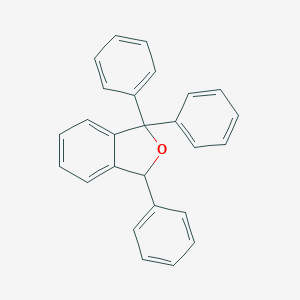
1-Bromo-4-(phenylethynyl)benzene
Overview
Description
1-Bromo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9Br. It is a brominated derivative of diphenylacetylene and is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenylethynyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
1-Bromo-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-4-(phenylethynyl)benzene is a biochemical used in proteomics research . .
Pharmacokinetics
For instance, its lipophilicity (Log Po/w) is estimated to be around 3.23 to 5.47 , which could influence its absorption and distribution in the body. It’s also predicted to have low gastrointestinal absorption and be moderately soluble .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, its solubility could influence its action and efficacy, as it’s predicted to be moderately soluble .
Preparation Methods
1-Bromo-4-(phenylethynyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(phenylethynyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Bromo-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. Typical reagents include palladium acetate and a suitable base like potassium carbonate.
Reduction Reactions: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the phenylethynyl group intact .
Comparison with Similar Compounds
1-Bromo-4-(phenylethynyl)benzene can be compared with other brominated aromatic compounds, such as:
1-Bromo-2-phenylacetylene: Similar in structure but with the bromine atom attached to a different position on the benzene ring.
4-Bromo-diphenylacetylene: Another brominated derivative of diphenylacetylene, differing in the position of the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and electronic properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCHVUFUPJPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302931 | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13667-12-4 | |
| Record name | 13667-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for 1-Bromo-4-(phenylethynyl)benzene described in the research?
A1: The research presents a novel one-pot synthesis method for diarylacetylenes, including this compound, from readily available arylaldehydes. [] This method utilizes 1-(arylmethyl)benzotriazoles and LiN(SiMe3)2 through a mechanism involving imine formation, Mannich-type addition, and double elimination. [] The significance lies in its practicality, demonstrated by the gram-scale synthesis of this compound, highlighting the method's potential for larger-scale production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

